

Combination Therapy of EGFR and MET Inhibitors: A Strategy to Overcome Resistance

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Compound of Interest		
Compound Name:	Tuxobertinib	
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A Comparative Guide for Researchers

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors harboring specific oncogenic driver mutations. **Tuxobertinib** (BDTX-189), an irreversible small molecule inhibitor, was designed to target allosteric mutations in the ErbB family of receptor tyrosine kinases, including EGFR and HER2. However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge. One of the key mechanisms of resistance to EGFR inhibitors is the activation of bypass signaling pathways, with the MET receptor tyrosine kinase pathway being a prominent escape route. This guide provides a comprehensive overview of the rationale and supporting experimental data for the combination therapy of EGFR inhibitors, with a conceptual focus on **Tuxobertinib**, and MET inhibitors to overcome therapeutic resistance.

It is important to note that the clinical development of **Tuxobertinib** (BDTX-189) was discontinued by Black Diamond Therapeutics in April 2022.[1][2] Therefore, no direct preclinical or clinical data exists for the specific combination of **Tuxobertinib** and MET inhibitors. This guide will utilize data from studies combining other EGFR inhibitors (e.g., osimertinib, gefitinib, erlotinib) with MET inhibitors (e.g., crizotinib, capmatinib, savolitinib) to illustrate the principles and potential of this combination strategy.

Introduction to Tuxobertinib and MET Inhibitors



Tuxobertinib (BDTX-189): A Selective Allosteric ErbB Inhibitor

Tuxobertinib was developed as a potent and selective inhibitor of allosteric oncogenic mutations in EGFR and HER2, including exon 20 insertion mutations.[3] These mutations are typically insensitive to standard EGFR tyrosine kinase inhibitors (TKIs). The intended mechanism of action of **Tuxobertinib** was to irreversibly bind to the ATP-binding site of these mutant receptors, thereby inhibiting their downstream signaling and tumor growth.

MET Inhibitors: Targeting a Key Resistance Pathway

The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways such as RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and invasion.[4] Aberrant MET activation, often through gene amplification or overexpression, is a primary oncogenic driver in some cancers and a well-established mechanism of acquired resistance to EGFR TKIs.[5][6] Several MET inhibitors, including small molecules (e.g., crizotinib, capmatinib, tepotinib) and antibodies, have been developed to block this pathway.[4][7]

Rationale for Combination Therapy

The primary rationale for combining an EGFR inhibitor like **Tuxobertinib** with a MET inhibitor is to simultaneously block the primary oncogenic driver pathway and a key resistance mechanism. MET amplification can lead to EGFR-independent phosphorylation of downstream signaling molecules, rendering EGFR inhibitors ineffective.[8] By co-targeting both receptors, the combination therapy aims to achieve a more durable anti-tumor response and overcome or delay the onset of resistance.

Preclinical and Clinical Evidence (with Analogous Combinations)

While specific data for **Tuxobertinib** is unavailable, numerous studies have demonstrated the efficacy of combining other EGFR inhibitors with MET inhibitors.

In Vitro Studies



In vitro studies consistently show synergistic effects when combining EGFR and MET inhibitors in cancer cell lines with MET-driven resistance.

Cell Line	EGFR Inhibitor	MET Inhibitor	Effect	Reference
EGFR-mutant NSCLC	Osimertinib	Savolitinib	Synergistic inhibition of cell proliferation and induction of apoptosis	[9]
EGFR-mutant NSCLC	Gefitinib	Capmatinib	Overcame MET- amplification mediated resistance	[10]
EGFR-mutant NSCLC	Erlotinib	Crizotinib	Synergistic growth inhibition	[11]

In Vivo Studies

Patient-derived xenograft (PDX) models have been instrumental in demonstrating the in vivo efficacy of this combination strategy.

Tumor Model	EGFR Inhibitor	MET Inhibitor	Outcome	Reference
MET-amplified NSCLC PDX	Erlotinib	Crizotinib	Tumor regression	[4]
Osimertinib- resistant NSCLC PDX	Osimertinib	Savolitinib	Delayed tumor growth	[9]

Clinical Trials

Several clinical trials have evaluated the combination of EGFR and MET inhibitors in patients with NSCLC who have developed resistance to EGFR TKIs due to MET amplification.



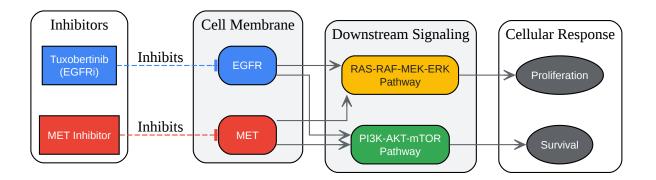
Trial Name (if available)	EGFR Inhibitor	MET Inhibitor	Objective Response Rate (ORR)	Median Progressio n-Free Survival (PFS)	Reference
TATTON (Phase lb)	Osimertinib	Savolitinib	33-67% (in different cohorts)	-	[9]
INSIGHT 2 (Phase II)	Osimertinib	Tepotinib	Not yet reported	-	[12]
Retrospective Analysis	Various EGFR TKIs	Crizotinib, Capmatinib, Tepotinib	69.2%	5-6 months	[13]
Retrospective Analysis	Various EGFR TKIs	Various MET TKIs	74.4%	5.3 months	[10]

These studies provide a strong proof-of-concept for the combination of EGFR and MET inhibitors in overcoming resistance.

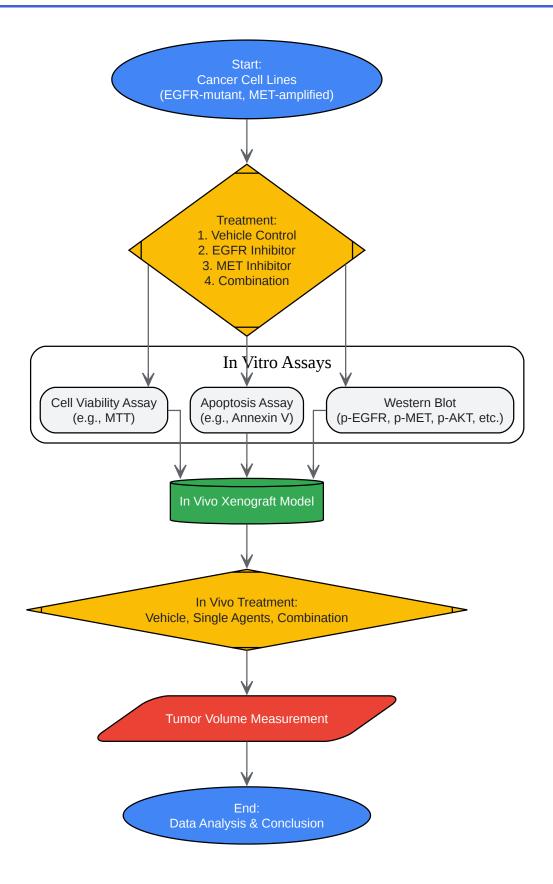
Signaling Pathways and Experimental Workflows Signaling Pathway Diagram

The following diagram illustrates the EGFR and MET signaling pathways and the points of inhibition by their respective inhibitors.









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